(2R,3S)-2,3-Di(propan-2-yl)oxirane
Description
(2R,3S)-2,3-Di(propan-2-yl)oxirane is a chiral epoxide characterized by two isopropyl groups attached to the oxirane (epoxide) ring in the (2R,3S) configuration. This stereochemistry is critical for its reactivity and applications in asymmetric synthesis. The compound is synthesized via stereoselective methods, such as epoxidation of allylic alcohols or diastereospecific ring-opening reactions, as demonstrated in the synthesis of related oxiranes (e.g., via SmI₂-mediated iodolysis of trisubstituted epoxides) . Its rigid structure and steric hindrance from the isopropyl groups influence its regioselectivity in reactions like nucleophilic ring-opening, making it valuable in pharmaceutical and polymer chemistry .
Properties
CAS No. |
59175-38-1 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2R,3S)-2,3-di(propan-2-yl)oxirane |
InChI |
InChI=1S/C8H16O/c1-5(2)7-8(9-7)6(3)4/h5-8H,1-4H3/t7-,8+ |
InChI Key |
IKASFLJHSHDRIQ-OCAPTIKFSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](O1)C(C)C |
Canonical SMILES |
CC(C)C1C(O1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Stereochemical Features
Key Observations:
- Substituent Effects : Bulky alkyl groups (e.g., isopropyl) in this compound increase steric hindrance, slowing ring-opening reactions compared to smaller substituents (e.g., methyl or chloro) . Phenyl groups in cis-stilbene oxide enhance π-π interactions, useful in crystallography .
- Stereochemical Influence : The (2R,3S) configuration dictates diastereospecific outcomes. For example, trans-epoxides yield (2R,3S)-iodoamides upon SmI₂ treatment, while cis-epoxides yield (2R,3R) products .
- Reactivity : Electron-withdrawing groups (e.g., Cl in dichlorooxirane) enhance electrophilicity, favoring nucleophilic attack, while electron-donating groups (e.g., isopropyl) reduce reactivity .
Physicochemical Properties
- Boiling/Melting Points : Bulky substituents (e.g., isopropyl) likely increase melting points due to reduced molecular motion. For example, cis-stilbene oxide (MW 212.25 g/mol) has a melting point of ~65°C, whereas dichlorooxirane (MW 112.94 g/mol) is liquid at room temperature .
- Solubility: Aliphatic oxiranes (e.g., diisopropyl) are more soluble in nonpolar solvents than aromatic derivatives like cis-stilbene oxide .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing enantiomerically pure (2R,3S)-2,3-Di(propan-2-yl)oxirane, and how is stereochemical integrity maintained?
- Methodology :
- Epoxidation of Allylic Alcohols : Use Sharpless or Jacobsen-Katsuki asymmetric epoxidation protocols with titanium-based catalysts and chiral ligands to control stereochemistry. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .
- Chiral Resolution : Post-synthesis purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate the (2R,3S) enantiomer from racemic mixtures .
Q. How does the steric and electronic configuration of this compound influence its reactivity in ring-opening reactions?
- Methodology :
- Nucleophilic Ring-Opening : React with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. The trans-diaxial opening mechanism is favored due to the steric bulk of the isopropyl groups, directing nucleophilic attack to the less hindered epoxide carbon .
- Kinetic Studies : Monitor reaction progress via NMR or GC-MS to determine regioselectivity and rate constants.
- Data : In reactions with aniline, >90% regioselectivity for the less substituted carbon is observed, with activation energy reduced by 15–20 kJ/mol compared to non-sterically hindered epoxides .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiency for asymmetric epoxidation of di-iso-propenyl precursors?
- Methodology :
- Catalyst Screening : Compare titanium(IV) isopropoxide vs. vanadium-based catalysts with chiral salen ligands. Use DOE (Design of Experiments) to identify optimal ligand-to-metal ratios and solvent systems (e.g., dichloromethane vs. toluene) .
- Computational Modeling : Perform DFT calculations to analyze transition-state geometries and steric interactions between the catalyst and substrate .
Q. How does the stereochemistry of this compound affect its biological activity in enzyme inhibition studies?
- Methodology :
- Enzyme Assays : Test inhibition of cytochrome P450 enzymes or epoxide hydrolases using fluorometric assays. Compare IC₅₀ values of (2R,3S) vs. (2S,3R) enantiomers .
- Molecular Docking : Simulate binding interactions using X-ray crystallography or Cryo-EM structures of target enzymes to identify stereospecific binding pockets .
Q. What analytical techniques are most reliable for confirming the absolute configuration of this compound?
- Methodology :
- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to resolve absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra for stereochemical assignment .
- Data : X-ray analysis of the p-nitrobenzoate derivative confirms the (2R,3S) configuration with a Flack parameter of 0.02(3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
